1-hydroxy-N-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide
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Overview
Description
1-Hydroxy-N-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a carboxamide group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-N-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the substituted phenyl group, which is derived from 4-hydroxy-3,5-dimethoxybenzaldehyde.
Formation of the Cyclopentane Ring: The cyclopentane ring is introduced through a series of cyclization reactions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group reacts with a carboxylic acid derivative under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced carboxamide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-Hydroxy-N-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The carboxamide group can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the compound.
Cyclopentane-1-carboxamide: Shares the cyclopentane and carboxamide structure but lacks the substituted phenyl group.
Uniqueness: 1-Hydroxy-N-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
1-hydroxy-N-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-11-7-10(8-12(21-2)13(11)17)9-16-14(18)15(19)5-3-4-6-15/h7-8,17,19H,3-6,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZRNOERPSBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNC(=O)C2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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